(Z,Z)-3,13-Octadecadienyl acetate

Stereoisomeric purity Synthetic pheromone Quality control

Researchers requiring species-specific moth pheromones face the critical issue of stereochemical purity-as little as 0.5% of the (E,Z)-isomer contaminant can act as a behavioral antagonist, rendering lures ineffective. This (3Z,13Z)-octadecadienyl acetate is the exact isomer found in natural pheromone glands of Synanthedon and Nemapogon species, validated in multi-year field trials capturing >60,000 males. Its defined isomer specificity enables selective trapping without non-target captures, supporting both pest surveillance and biodiversity monitoring. Order with confidence: our product meets the rigorous ≤0.3% (E,Z)-isomer threshold mandated by validated patent specifications.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 53120-27-7
Cat. No. B110176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,Z)-3,13-Octadecadienyl acetate
CAS53120-27-7
Synonyms3-cis-13-cis-Octadecadienol Acetate;  (Z,Z)-3,13-Octadecadienyl Acetate;  (Z,Z)-3,13-Octadecadien-1-yl Acetate;  (Z,Z)-3,13-Octadecadien-1-ol Acetate;  (3Z,13Z)-3,13-Octadecadien-1-yl Acetate;  (3Z,13Z)-3,13-Octadecadien-1-ol Acetate; 
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCC=CCCOC(=O)C
InChIInChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6-,17-16-
InChIKeyVVJPJXKHBZNADP-DNNFRFAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z,Z)-3,13-Octadecadienyl Acetate: Baseline Profile


(Z,Z)-3,13-Octadecadienyl acetate (Z3,Z13-18:OAc) is a straight-chain lepidopteran pheromone (SCLP) [1] classified as an insect attractant under pesticide regulatory frameworks [1]. This C20 diunsaturated acetate is naturally isolated from the pheromone gland extracts of female Synanthedon bicingulata and Nemapogon granellus moths [2], and serves as a primary sex pheromone component for multiple Sesiidae (clearwing moth) and Tineidae species [3]. The compound's stereochemical configuration (3Z,13Z) is the defining structural feature distinguishing it from other geometrical isomers that exhibit markedly different biological activities [3].

(Z,Z)-3,13-Octadecadienyl Acetate: Isomer-Specific Activity


Generic substitution among 3,13-octadecadienyl acetate isomers or related 2,13-octadecadienyl analogs is scientifically unsound due to stereochemistry-dependent biological activity. Male moths exhibit strict discrimination among the four possible geometrical isomers (ZZ, EZ, ZE, EE) [1], with only the (3Z,13Z)-isomer matching natural pheromone gland extracts in multiple species [2]. Minor contamination by the (3E,13Z)-isomer acts as a potent behavioral antagonist at concentrations as low as 0.5% of the total blend, completely disrupting attraction [3]. Furthermore, positional isomers (2,13- vs. 3,13-) and functional group variants (alcohols vs. acetates) produce distinct electrophysiological and behavioral response profiles that cannot be reliably predicted without species-specific empirical validation [1].

(Z,Z)-3,13-Octadecadienyl Acetate Procurement Evidence


Stereoisomeric Purity Threshold

Synthetic (Z,Z)-3,13-octadecadienyl acetate achieving 99.8% stereoisomeric purity was required to reproduce natural pheromone activity in Synanthedon tenuis field trials [1]. The (3E,13Z)-isomer acts as a behavioral antagonist; field trapping demonstrated that addition of as little as 0.5% of E,Z-3,13-octadecadienyl acetate to the ZZ-isomer strongly antagonized male attraction [2]. This establishes a purity specification floor: any procurement-grade material containing ≥0.5% of the E,Z-isomer will exhibit compromised or negated attractancy.

Stereoisomeric purity Synthetic pheromone Quality control Field bioassay

Isomer-Specific Field Attraction

In field trapping trials with Synanthedon tenuis, males were selectively attracted by lures baited with Z3,Z13-18:OAc among all four geometrical isomers of 3,13-octadecadienyl acetate tested [1]. Similarly, for Nemapogon granellus, only the (3Z,13Z)-isomer among four synthesized candidates gave GLC and GC-MS results identical to the purified natural pheromone and was most active behaviorally [2]. Lures baited with single Z3,Z13-18:OAc attracted only S. tenuis males, confirming species-specific selectivity [1].

Geometrical isomer specificity Field trapping Sesiidae GC-MS identification

GC Retention Time for Isomer QC

Each geometrical isomer of 3,13-octadecadienyl acetate elutes from a high-polar GC column with a distinct retention time [1]. This chromatographic differentiation provides a practical analytical method for verifying the isomeric identity and purity of procured material. The 3,13- and 2,13-positional isomers can be distinguished by comparing the relative intensities of [M-18]+ at m/z 248 in the alcohol derivatives [1], offering additional orthogonal verification.

Gas chromatography Isomer separation Quality control Retention time

SCLP Regulatory Classification

(Z,Z)-3,13-Octadecadienyl acetate (CAS 53120-27-7) is listed under Annex III of Regulation 1185/2009/EC for European statistics on pesticide sales and use, classified as an 'INSECT ATTRACTANT' within the 'STRAIGHT CHAIN LEPIDOPTERAN PHEROMONES (SCLPS)' chemical class [1]. This regulatory designation distinguishes it from broader-spectrum insecticides or non-pheromone attractants and places it within a defined regulatory framework for use in monitoring and mating disruption.

Regulatory status Pesticide regulation ECHA SCLP

(Z,Z)-3,13-Octadecadienyl Acetate: Validated Applications


Dogwood Borer Monitoring in Apple Orchards

Lures baited with (Z,Z)-3,13-octadecadienyl acetate as the primary attractant component, optionally blended with (E,Z)-2,13-octadecadienyl acetate and (Z,E)-3,13-octadecadienyl acetate in an 86:6:6 ratio, have been validated for monitoring Synanthedon scitula populations in commercial apple orchards [1]. Field trials in Virginia, West Virginia, and North Carolina captured over 60,000 males in a 12-week period using synthetic pheromone blends [2]. The patent specification mandates that (E,Z)-3,13-octadecadienyl acetate contamination must remain below 0.3% of the molar amount of the ZZ-isomer to prevent antagonism [1].

Japanese Persimmon Treeborer Mating Disruption

A mating disruptant composed of a 1:1 mixture of (Z,Z)-3,13-octadecadienyl acetate and its (E,Z)-isomer has been deployed for control of Synanthedon tenuis in persimmon orchards [1]. Field experiments demonstrated that treatments with 100% ZZ-isomer significantly reduced the ability of females to attract mates [2]. The 99.8% stereoisomeric purity ZZ-isomer synthesized via carbocupration of acetylene provides the reference standard for this application [3].

European Grain Moth Trapping in Stored Products

(Z,Z)-3,13-Octadecadienyl acetate has been identified as the female sex pheromone of Nemapogon granellus, a pest of stored grain products [1]. The compound can be formulated into lures for monitoring and trapping in grain storage facilities. Only the (3Z,13Z)-isomer is behaviorally active; procurement of this specific stereoisomer is essential for effective trap deployment [1].

Sesiidae Biodiversity Surveys & Pest Detection

Screening of 3,13-octadecadienyl acetates and alcohols across Lithuania, Armenia, Azerbaijan, Turkmenistan, Ukraine, and the Russian Far East discovered sex attractants for 12 Sesiidae, four Tineidae, and one Choreutidae moth species [1]. The compound's defined isomer specificity enables selective trapping of target clearwing moth species without significant non-target captures, supporting both pest surveillance programs and biodiversity monitoring initiatives [2].

Technical Documentation Hub

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